2-(2-Chloropyrimidin-5-YL)ethan-1-amine
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Overview
Description
2-(2-Chloropyrimidin-5-YL)ethan-1-amine is a chemical compound with the molecular formula C6H8ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyrimidin-5-YL)ethan-1-amine typically involves the reaction of 2-chloropyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyrimidin-5-YL)ethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of amine derivatives, while oxidation may produce corresponding oxides .
Scientific Research Applications
2-(2-Chloropyrimidin-5-YL)ethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Chloropyrimidin-5-YL)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in cancer research, it may inhibit certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloropyrimidin-5-yl)ethanone: This compound has a similar structure but with a ketone group instead of an amine group.
1-(2-chloropyrimidin-5-yl)ethan-1-ol: This compound has a hydroxyl group instead of an amine group.
Uniqueness
2-(2-Chloropyrimidin-5-YL)ethan-1-amine is unique due to its specific functional group, which imparts distinct chemical and biological properties. Its amine group allows it to participate in a variety of reactions and interactions that are not possible with its ketone or alcohol analogs .
Properties
IUPAC Name |
2-(2-chloropyrimidin-5-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c7-6-9-3-5(1-2-8)4-10-6/h3-4H,1-2,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOKYPRWQCSYGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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